Tert-butyl benzoyloxycarbamate

Descripción general

Descripción

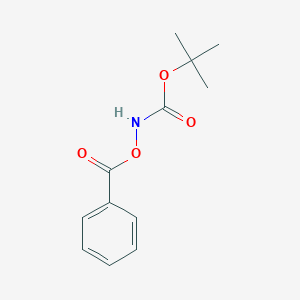

Tert-butyl benzoyloxycarbamate is an organic compound with the molecular formula C12H15NO4. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl benzoyloxycarbamate can be synthesized through the reaction of benzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of continuous flow microreactor systems. This method enhances the efficiency and sustainability of the synthesis process compared to traditional batch methods .

Análisis De Reacciones Químicas

Rh(III)-Catalyzed C(sp²)–H Activation/Annulation with 1,3-Diynes

This reaction enables the synthesis of alkynylated isocoumarins and 3,3′-bis-isocoumarins via a redox-neutral process. The protocol uses [Cp*RhCl₂]₂ (5 mol%) and AgOAc (40 mol%) in trifluoroethanol (TFE) at 60°C, achieving yields of 51–85% .

Key Features:

-

Substrate Scope :

-

Electron-donating (e.g., –OMe, –Me) and electron-withdrawing (e.g., –Cl, –CF₃) groups on benzoyloxycarbamates are tolerated.

-

Alkyl- and aryl-substituted 1,3-diynes react efficiently (Table 1).

-

| Substrate (R) | 1,3-Diyne (R') | Product | Yield (%) |

|---|---|---|---|

| 4-OMe | Ph | 3ab | 85 |

| 4-Cl | Ph | 3cb | 72 |

| 3-CF₃ | Ph | 3eb | 68 |

| 4-Me | n-C₆H₁₃ | 3aa | 78 |

Table 1: Selected examples of alkynylated isocoumarin synthesis .

-

Mechanism :

Intramolecular Cyclization to Hydroxamic Acids

tert-Butyl benzoyloxycarbamate undergoes facile cyclization with carbon nucleophiles to form 5- to 7-membered cyclic hydroxamic acids. These derivatives are pivotal in medicinal chemistry for their enzyme-inhibiting properties .

Example Reaction:

-

Substrate : this compound + ethyl acetoacetate.

-

Conditions : Base-free, room temperature.

Sharpless Aminohydroxylation

This compound serves as a nitrogen source in intermolecular Sharpless aminohydroxylation, enabling stereoselective addition of –NH– and –OH groups across alkenes. The reaction proceeds under base-free conditions with high enantioselectivity .

Protocol:

-

Catalyst : OsO₄ (2 mol%).

-

Ligand : (DHQ)₂PHAL (4 mol%).

-

Oxidant : K₃Fe(CN)₆.

| Alkene | Product | ee (%) | Yield (%) |

|---|---|---|---|

| Styrene | β-Amino-α-hydroxy adduct | 92 | 88 |

| 1-Hexene | β-Amino-α-hydroxy adduct | 85 | 75 |

Table 2: Representative Sharpless aminohydroxylation results .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

TBB serves as a protecting group in organic synthesis, particularly in the preparation of peptides and complex molecules. Its ability to temporarily mask reactive functional groups allows for selective reactions at other sites, which is crucial in multi-step synthesis processes .

- Example Reaction : TBB has been employed in the aza-Michael addition reaction with electron-deficient olefins, achieving high yields (90-99%) in complex molecule synthesis .

Biology

In biological research, TBB is utilized to investigate enzyme mechanisms and protein interactions. Its role as a protecting group facilitates the study of various biochemical pathways by allowing selective modifications to proteins .

- Case Study : TBB derivatives have been synthesized and evaluated for their antibacterial activity against drug-resistant pathogens, showcasing its potential in microbiological research .

Medicine

TBB is explored for its potential in drug delivery systems and as a prodrug. The compound's stability and ability to undergo selective deprotection make it suitable for developing targeted therapies.

- Antioxidant Activity : TBB has shown neuroprotective effects in stroke models, indicating its potential therapeutic applications in neurology .

Industrial Applications

In industrial settings, TBB is employed in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to function effectively as an intermediate in synthesizing various bioactive compounds .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl benzoyloxycarbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This process is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparación Con Compuestos Similares

Tert-butyl carbamate: Another protecting group for amines, but lacks the benzoyloxy functionality.

Benzyl carbamate: Similar in structure but uses a benzyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl benzoyloxycarbamate is unique due to its combination of the tert-butyl and benzoyloxy groups, providing enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are essential .

Actividad Biológica

Tert-butyl benzoyloxycarbamate (TBB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of TBB, supported by case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methodologies, including the coupling of tert-butyl carbamate with benzoyl chloride. The resulting compound features a tert-butyl group, which imparts steric hindrance and influences its biological interactions.

Biological Activities

TBB exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have demonstrated that TBB derivatives possess significant anti-inflammatory properties. For instance, in vivo tests using carrageenan-induced rat paw edema models showed that certain TBB analogues achieved inhibition rates between 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Properties : TBB has been reported to exhibit antimicrobial activity against various pathogens. Research indicates that TBB and its derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Cytotoxicity : The cytotoxic effects of TBB have been evaluated in several cancer cell lines. For example, it has shown significant cytotoxicity against HeLa cells with an IC50 value indicating effective cell death at low concentrations .

The biological activities of TBB are attributed to several mechanisms:

- Enzyme Inhibition : TBB has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In silico docking studies suggest that TBB binds effectively to the active site of COX-2, disrupting its function .

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells. This action is particularly relevant in preventing cellular damage associated with inflammation and cancer progression .

- Cell Cycle Regulation : TBB influences cell cycle dynamics in cancer cells, promoting apoptosis through the activation of caspases and other apoptotic pathways .

Case Study 1: Anti-inflammatory Activity

In a controlled study, various TBB derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The compounds demonstrated varying degrees of inhibition, with some achieving results comparable to established anti-inflammatory agents like indomethacin.

| Compound | Percentage Inhibition |

|---|---|

| 4a | 54.239 |

| 4i | 49.021 |

| Indomethacin | 60.000 |

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of TBB against common bacterial strains. The results indicated that TBB exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Propiedades

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMOOQVJSFNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105340-85-0 | |

| Record name | 105340-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl benzoyloxycarbamate in the synthesis of alkynylated isocoumarins?

A1: this compound acts as a reactant, providing the core structure for the isocoumarin scaffold. The research demonstrates a novel, rhodium(III)-catalyzed method [] where this compound undergoes C(sp2)-H activation and annulation with 1,3-diynes. This reaction leads to the formation of alkynylated isocoumarins and bis-isocoumarins, valuable compounds in medicinal chemistry.

Q2: What are the advantages of this particular synthetic approach over existing methods?

A2: The research highlights several key advantages of this rhodium-catalyzed approach []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.